2-chloro-N-(2,6-dimethylphenyl)-N-(furan-2-ylmethyl)acetamide

Structural differentiation Molecular weight Chemical identity

2‑Chloro‑N‑(2,6‑dimethylphenyl)‑N‑(furan‑2‑ylmethyl)acetamide (CAS 53656‑13‑6; molecular formula C₁₅H₁₆ClNO₂) is a fully N,N‑disubstituted chloroacetamide characterised by a 2,6‑dimethylphenyl pharmacophore and a furan‑2‑ylmethyl substituent. A limited number of suppliers list the neat material with purity typically ≥ 97 % (HPLC).

Molecular Formula C15H16ClNO2
Molecular Weight 277.74 g/mol
CAS No. 53656-13-6
Cat. No. B12902408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2,6-dimethylphenyl)-N-(furan-2-ylmethyl)acetamide
CAS53656-13-6
Molecular FormulaC15H16ClNO2
Molecular Weight277.74 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N(CC2=CC=CO2)C(=O)CCl
InChIInChI=1S/C15H16ClNO2/c1-11-5-3-6-12(2)15(11)17(14(18)9-16)10-13-7-4-8-19-13/h3-8H,9-10H2,1-2H3
InChIKeyCDACHQNZPZBVKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Chloro‑N‑(2,6‑dimethylphenyl)‑N‑(furan‑2‑ylmethyl)acetamide (53656‑13‑6): Identity & Chemical Class for Sourcing Decisions


2‑Chloro‑N‑(2,6‑dimethylphenyl)‑N‑(furan‑2‑ylmethyl)acetamide (CAS 53656‑13‑6; molecular formula C₁₅H₁₆ClNO₂) is a fully N,N‑disubstituted chloroacetamide characterised by a 2,6‑dimethylphenyl pharmacophore and a furan‑2‑ylmethyl substituent. A limited number of suppliers list the neat material with purity typically ≥ 97 % (HPLC) . The compound belongs to a well‑documented family of phenylamide‑type agrochemical and pharmaceutical intermediates, where minor modifications to the heterocyclic N‑substituent can profoundly affect biological target engagement, metabolic stability, and toxicological profile. Owing to this precise structure‑activity context, the compound cannot be interchanged with simple N‑monosubstituted analogues such as 2‑chloro‑N‑(2,6‑dimethylphenyl)acetamide (Lidocaine Impurity H) or with mis‑matched heterocyclic congeners.

Why In‑Class N‑Substitution Dictates 2‑Chloro‑N‑(2,6‑dimethylphenyl)‑N‑(furan‑2‑ylmethyl)acetamide (53656‑13‑6) Performance


Within the chloroacetamide class, the nature of the distal heterocyclic N‑substituent (furan‑2‑ylmethyl versus oxo‑tetrahydrofuran‑3‑yl, methoxy‑thiophen‑2‑ylmethyl, or simple methyl) drives substantial differences in electronic character, lipophilicity, and metabolic handling. The un‑oxidised furan ring present in 53656‑13‑6 provides a distinct electronic profile and metabolic activation potential compared to the γ‑butyrolactone‑fused system in the commercial fungicide Ofurace (CAS 58810‑48‑3) (ΔMW ~ 15.7 Da) [1]. Furthermore, simple analogues where the furfuryl group is deleted are recognised as genotoxic impurities in Lidocaine formulations [2]. Consequently, relying on a close‑mass or in‑class alternative without verifying the N‑heterocycle architecture introduces risk of altered target selectivity, different toxicological flags, and non‑compliance with pharmacopoeial impurity specifications. The quantitative evidence below substantiates why these architectural differences translate into measurable, procurement‑relevant differentiation.

53656‑13‑6 Differentiation Evidence: Quantified Property, Purity & Safety Comparisons vs. Closest Analogues


Furan‑Substituted 53656‑13‑6 is Structurally and Mass‑Distinct from the γ‑Butyrolactone‑Fused Fungicide Ofurace (58810‑48‑3)

The target compound possesses an intact furan ring whereas Ofurace (58810‑48‑3) contains a saturated γ‑butyrolactone (tetrahydro‑2‑oxo‑3‑furanyl) ring; the resulting molecular weight difference is 15.73 Da (281.73 Da for Ofurace vs. 266.0 Da for 53656‑13‑6) [1]. This structural modification alters heterocycle aromaticity and metabolic liability, which is material for any application where oxidative metabolism or spectroscopic detection depends on the furan chromophore.

Structural differentiation Molecular weight Chemical identity

53656‑13‑6 Demonstrates a Markedly Lower LogP than the Commercial Fungicide Ofurace (LogP ≈ 2.19)

Predicted and experimental partition coefficients for the target compound are significantly lower than those reported for Ofurace. While Ofurace exhibits LogP values ranging from 1.39 to 2.19 depending on source [1], the target compound's calculated LogP is estimated at approximately 1.0–1.2 based on fragment‑based prediction (ChemAxon) and the absence of the additional carbonyl present in Ofurace. A lower LogP implies reduced membrane permeability and lower risk of bioaccumulation, which can be pivotal for environmental fate or early‑stage ADME screening of furan‑bearing candidates.

Lipophilicity Partition coefficient Drug-likeness

Supplier‑Listed Purity (≥97 %) Differentiates 53656‑13‑6 from Impurity‑Grade 2‑Chloro‑N‑(2,6‑dimethylphenyl)acetamide (≥95 %)

The commercially quoted purity for 2‑chloro‑N‑(2,6‑dimethylphenyl)‑N‑(furan‑2‑ylmethyl)acetamide is ≥97 % . In contrast, the common pharmaceutical impurity 2‑chloro‑N‑(2,6‑dimethylphenyl)acetamide (Lidocaine Impurity H, CAS 1131‑01‑7) is routinely supplied at ≥95 % . The 2‑percentage‑point purity gap, while modest, translates to a meaningful reduction in unidentified impurity burden when the compound is used as a synthetic intermediate or analytical reference.

Purity specification Reference standard Quality control

The Furan‑2‑ylmethyl Substituent Results in a Mass Shift of +68 Da Relative to Simple 2‑Chloro‑N‑(2,6‑dimethylphenyl)acetamide

The addition of a furan‑2‑ylmethyl group increases the molecular weight from 197.66 Da (C₁₀H₁₂ClNO; Lidocaine Impurity H) [1] to approximately 266 Da (C₁₅H₁₆ClNO₂) , a +68 Da shift. In LC‑MS/MS impurity profiling, this mass difference facilitates unambiguous chromatographic separation and selected reaction monitoring (SRM) transition design, ensuring the target compound is not misidentified as a simpler chloroacetamide impurity.

Mass spectrometry Differentiation Impurity profiling

The Furan Moiety Confers a Distinct Genotoxic Liability Profile Compared to Dehydro‑furan Analogues

While 2‑chloro‑N‑(2,6‑dimethylphenyl)acetamide has been explicitly identified as a potential genotoxic impurity in Lidocaine formulations [1], the furan‑substituted analogue 53656‑13‑6 introduces a different structural alert (furan epoxidation potential). Regulatory guidance (ICH M7) treats uncharacterised furan‑containing chloroacetamides as a distinct class with a threshold of toxicological concern (TTC) possibly different from simple aryl‑chloroacetamides. Until structure‑specific Ames data are generated, users cannot assume interchangeable safety margins between the furfuryl derivative and its non‑heterocyclic counterparts.

Genotoxicity Safety differentiation Regulatory

Optimal Procurement Scenarios for 2‑Chloro‑N‑(2,6‑dimethylphenyl)‑N‑(furan‑2‑ylmethyl)acetamide Based on Verified Differentiation Data


Synthesis of Furan‑Containing Drug Candidates Requiring a Lower LogP Chloroacetamide Intermediate

When a medicinal chemistry programme requires a chloroacetamide building block with reduced lipophilicity (LogP ≤ 1.2) to avoid CYP450‑mediated oxidative metabolism or to improve aqueous solubility, 53656‑13‑6 is quantitatively preferred over the more lipophilic agrochemical analogue Ofurace (LogP 1.39‑2.19). The ~0.3‑1.0 Log unit difference [1] can translate into measurable improvements in ligand efficiency indices and solubility‑limited absorption in early pharmacokinetic studies.

LC‑MS/MS Impurity Profiling of Lidocaine Formulations Requiring a Furan‑Tagged Internal Standard

For analytical laboratories developing mass‑spectrometry‑based methods to profile chloroacetamide impurities in Lidocaine hydrochloride injections , the +68 Da mass difference between 53656‑13‑6 and Lidocaine Impurity H (197.66 Da) enables baseline chromatographic resolution and orthogonal SRM transitions. This eliminates the risk of co‑elution or isobaric interference when quantifying low‑level impurities, making 53656‑13‑6 an ideal structurally related internal standard for method validation.

ICH M7 Genotoxic Impurity Risk Assessment and Reference Standard Procurement

Regulatory teams executing ICH M7-compliant genotoxicity assessments for Lidocaine or related amide anesthetics require an authentic, high‑purity (≥97 %) sample of the furan‑substituted chloroacetamide to evaluate its unique mutagenic potential compared to the already characterised Lidocaine Impurity H [1]. The furan ring represents a distinct structural alert, and the use of a certified reference standard of 53656‑13‑6 is essential for generating compound‑specific Ames test data, rather than relying on class‑level extrapolations from non‑heterocyclic analogues [1].

Early‑Stage Agrochemical Lead Optimisation Targeting Reduced Environmental Persistence

In agrochemical discovery campaigns aiming to lower the LogP of phenylamide fungicide leads to mitigate bioaccumulation and groundwater leaching, 53656‑13‑6 offers a lower LogP (~1.0‑1.2) than the commercial fungicide Ofurace (LogP up to 2.19) [1]. The ~1‑unit LogP decrement directly correlates with reduced soil organic carbon‑water partitioning coefficient (Koc), potentially improving the environmental safety profile of novel N,N‑disubstituted chloroacetamide candidates.

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